1-(Chloromethyl)-1-pentylcyclobutane

Description

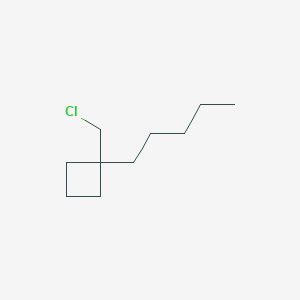

1-(Chloromethyl)-1-pentylcyclobutane is a substituted cyclobutane derivative featuring a chloromethyl group and a pentyl chain attached to the same carbon atom of the cyclobutane ring. Its molecular formula is C₁₀H₁₉Cl, with an average molecular weight of 174.71 g/mol (inferred from structurally similar compounds like 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane ). The pentyl substituent contributes to increased lipophilicity, which may influence solubility and biological interactions.

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

1-(chloromethyl)-1-pentylcyclobutane |

InChI |

InChI=1S/C10H19Cl/c1-2-3-4-6-10(9-11)7-5-8-10/h2-9H2,1H3 |

InChI Key |

DCGLARJASLRAAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-pentylcyclobutane typically involves the chloromethylation of 1-pentylcyclobutane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-pentylcyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Major Products:

- Substituted derivatives (e.g., amines, ethers).

- Aldehydes or carboxylic acids (oxidation products).

- Methyl derivatives (reduction products).

Scientific Research Applications

1-(Chloromethyl)-1-pentylcyclobutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-pentylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between 1-(Chloromethyl)-1-pentylcyclobutane and related compounds:

*Molecular weight inferred from structural analog in .

Key Observations:

- Cyclobutane vs. Cyclopentane: The cyclobutane ring in the target compound introduces greater ring strain compared to cyclopentane derivatives like 1-Chloro-1-methylcyclopentane. This strain may enhance reactivity in substitution or elimination reactions .

- Substituent Effects: The linear pentyl group in this compound likely increases lipophilicity (higher LogP) compared to the cyclopropyl or branched 3-methylbutyl analogs. This property is critical in pharmaceutical applications, where membrane permeability is a key factor .

- Comparison with Simple Alkyl Chlorides: 1-Chlorobutane, a linear alkyl chloride, lacks the steric complexity of cyclobutane derivatives. Its simpler structure correlates with lower molecular weight and boiling point .

Biological Activity

1-(Chloromethyl)-1-pentylcyclobutane is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanisms of action, and potential therapeutic applications is crucial for further research and development.

- IUPAC Name: this compound

- Molecular Formula: C9H15Cl

- Molecular Weight: 174.67 g/mol

- CAS Number: [Not specified in the search results]

Biological Activity Overview

Research into the biological activity of this compound indicates various potential effects, particularly in the context of pharmacology and toxicology. The compound's structure suggests it may interact with biological systems through several mechanisms.

- Receptor Interaction: The chloromethyl group may facilitate binding to specific receptors, potentially influencing neurotransmitter systems or cellular signaling pathways.

- Enzyme Modulation: The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways, which could lead to altered physiological responses.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insight into the potential activities of this compound:

- Study on Cannabinoid Receptors: A study indicated that compounds with similar alkyl chain lengths can exhibit activity at cannabinoid receptors, suggesting a potential for psychoactive effects or modulation of pain pathways.

- Toxicological Assessments: Research has shown that chlorinated compounds often exhibit varying degrees of toxicity depending on their structure and functional groups. Further investigations are necessary to assess the safety profile of this compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H15Cl |

| Molecular Weight | 174.67 g/mol |

| Potential Receptor Targets | Cannabinoid receptors, Enzymes involved in metabolic pathways |

Synthetic Routes and Biological Evaluation

The synthesis of this compound can be achieved through various organic reactions, including alkylation and chlorination processes. Following synthesis, biological evaluation typically involves:

- In vitro assays to assess receptor binding affinity.

- In vivo studies to evaluate pharmacokinetics and physiological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.